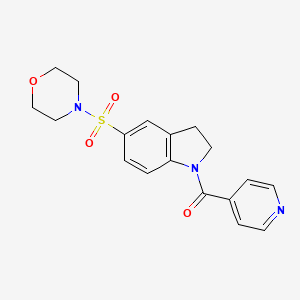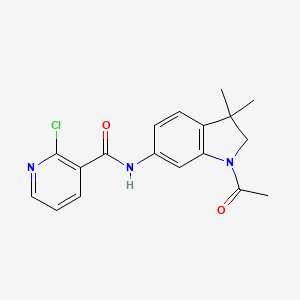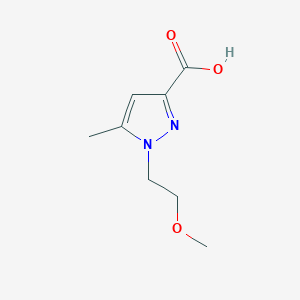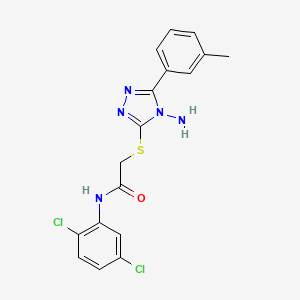![molecular formula C19H16F2O4 B2785244 (2Z)-2-[[4-(difluoromethoxy)phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one CAS No. 1025637-49-3](/img/structure/B2785244.png)
(2Z)-2-[[4-(difluoromethoxy)phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-2-[[4-(difluoromethoxy)phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one, also known as DFMIP, is an indenone compound that has been used in scientific research for various purposes. It is a highly versatile compound that has been used in a variety of applications in organic synthesis, catalysis, and biochemistry. DFMIP has been studied for its potential to act as a catalyst for the synthesis of various compounds, as well as its ability to interact with proteins and other molecules. In
科学研究应用
(2Z)-2-[[4-(difluoromethoxy)phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one has been used in a variety of scientific research applications. It has been used as a catalyst for the synthesis of various compounds, including the synthesis of indoles and indolizines. It has also been used in organic synthesis, catalysis, and biochemistry. In addition, this compound has been studied for its potential to interact with proteins and other molecules. It has been used to study the structure and function of proteins, as well as to analyze the effects of various compounds on proteins.
作用机制
(2Z)-2-[[4-(difluoromethoxy)phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one has been shown to interact with proteins and other molecules in a variety of ways. It has been shown to bind to proteins and other molecules through hydrogen bonding, electrostatic interactions, and other interactions. It has also been shown to interact with proteins and other molecules through the formation of covalent bonds. Through these interactions, this compound can affect the structure and function of proteins and other molecules.
Biochemical and Physiological Effects
This compound has been studied for its potential to interact with proteins and other molecules in a variety of ways. It has been shown to interact with proteins and other molecules through hydrogen bonding, electrostatic interactions, and other interactions. Through these interactions, this compound can affect the structure and function of proteins and other molecules. In addition, this compound has been studied for its potential to affect biochemical and physiological processes. It has been shown to interact with enzymes and other biological molecules, which can affect the activity of those molecules and the processes they are involved in.
实验室实验的优点和局限性
(2Z)-2-[[4-(difluoromethoxy)phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one has several advantages and limitations for use in laboratory experiments. One advantage of this compound is its versatility, as it can be used in a variety of applications. It is also relatively easy to synthesize and purify. Additionally, this compound has been shown to interact with proteins and other molecules, making it useful for studying the structure and function of proteins. However, this compound has some limitations. It is not very stable, and it can be difficult to isolate and purify. Additionally, this compound can be toxic and should be handled with caution.
未来方向
(2Z)-2-[[4-(difluoromethoxy)phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one has a wide range of potential applications in scientific research and laboratory experiments. Future research should focus on further exploring the potential of this compound to act as a catalyst for the synthesis of various compounds, as well as its ability to interact with proteins and other molecules. Additionally, research should focus on further exploring the biochemical and physiological effects of this compound, as well as its potential to affect biochemical and physiological processes. Finally, research should focus on developing more efficient and cost-effective methods of synthesizing and purifying this compound.
合成方法
(2Z)-2-[[4-(difluoromethoxy)phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one can be synthesized through a variety of methods, including the reaction of 4-difluoromethoxybenzaldehyde with dimethyl acetylenedicarboxylate in the presence of a base such as pyridine or triethylamine. This reaction yields a product that is then purified and isolated. Other methods of synthesis include the reaction of 4-difluoromethoxybenzaldehyde with dimethyl acetylenedicarboxylate in the presence of a base such as pyridine or triethylamine. The product is then purified and isolated.
属性
IUPAC Name |
(2Z)-2-[[4-(difluoromethoxy)phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2O4/c1-23-16-9-12-8-13(18(22)15(12)10-17(16)24-2)7-11-3-5-14(6-4-11)25-19(20)21/h3-7,9-10,19H,8H2,1-2H3/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVJZZJWOXMQBO-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=CC3=CC=C(C=C3)OC(F)F)C2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C/C(=C/C3=CC=C(C=C3)OC(F)F)/C2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Z)-3-(furan-2-ylmethyl)-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2785166.png)
![Hexahydropyrano[3,4-b]pyrrol-7(2H)-one 2,2,2-trifluoroacetate](/img/structure/B2785167.png)
![N-{(E)-2-(2-furyl)-1-[(methylamino)carbonyl]-1-ethenyl}benzamide](/img/structure/B2785168.png)
![N-methyl-N-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2785169.png)
![2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride](/img/structure/B2785171.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2785172.png)



![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2785179.png)

